2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
Description
2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a quinazolinone-based derivative characterized by a 4-methylphenyl substituent at position 3 of the quinazolinone core, a sulfanyl (-S-) linker at position 2, and an acetohydrazide functional group. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for their diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties . This compound is synthesized via nucleophilic substitution of a thiol intermediate with hydrazine hydrate, as demonstrated in analogous pathways .
Properties
Molecular Formula |
C17H16N4O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C17H16N4O2S/c1-11-6-8-12(9-7-11)21-16(23)13-4-2-3-5-14(13)19-17(21)24-10-15(22)20-18/h2-9H,10,18H2,1H3,(H,20,22) |
InChI Key |
LVZNHANSGQZGBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the acetohydrazide moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl (-S-) group undergoes nucleophilic substitution, particularly in alkaline conditions. Reactions with alkyl halides or acyl chlorides yield thioether or thioester derivatives, respectively.
Table 1: Substitution Reactions
Key Findings :
-
Alkaline conditions deprotonate the sulfanyl group, enhancing nucleophilicity for alkylation.
-
Ethanol as a solvent improves solubility without side reactions .
Condensation Reactions
The hydrazide (-CONHNH₂) group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones), forming hydrazones.
Table 2: Hydrazone Formation
| Carbonyl Compound | Catalyst | Product | Application | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | AcOH, ethanol, Δ | N'-(4-Nitrobenzylidene)-2-[(4-oxo-3-(4-methylphenyl)quinazolin-2-yl)sulfanyl]acetohydrazide | Anticancer screening | |
| Cyclohexanone | HCl, methanol, reflux | N'-(Cyclohexylidene)-2-[(4-oxo-3-(4-methylphenyl)quinazolin-2-yl)sulfanyl]acetohydrazide | Antimicrobial agents |
Mechanistic Insight :
-
Acid catalysis (e.g., acetic acid) facilitates imine bond formation via dehydration.
-
Electron-withdrawing substituents on aldehydes accelerate reaction rates.
Cyclization Reactions
The hydrazide moiety enables cyclization under thermal or acidic conditions, generating heterocycles like 1,3,4-oxadiazoles or triazoles.
Table 3: Cyclization Pathways
Optimization Notes :
-
Phosphorus oxychloride (POCl₃) efficiently dehydrates hydrazides to oxadiazoles .
-
Cyclization with carbon disulfide requires strict temperature control to avoid polymerization.
Oxidation and Reduction
The sulfide (-S-) group is susceptible to oxidation, while the hydrazide can be reduced.
Table 4: Redox Transformations
| Reaction Type | Reagent | Product | Outcome | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH | 2-[(4-Oxo-3-(4-methylphenyl)quinazolin-2-yl)sulfinyl]acetohydrazide | Increased polarity | |
| Reduction | LiAlH₄, THF, 0°C | 2-[(4-Oxo-3-(4-methylphenyl)quinazolin-2-yl)sulfanyl]acetamide | Bioavailability enhancement |
Critical Observations :
-
Controlled oxidation with H₂O₂ yields sulfoxides without over-oxidation to sulfones.
-
Lithium aluminum hydride (LiAlH₄) selectively reduces hydrazides to amides.
Acid/Base-Mediated Rearrangements
The quinazolinone core undergoes ring-opening or rearrangement under extreme pH.
Reaction Example :
Scientific Research Applications
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor growth.
Case Study : A study published in Cancer Letters demonstrated that derivatives similar to 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide significantly reduced tumor size in xenograft models by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group is believed to enhance its efficacy by disrupting bacterial cell wall synthesis.
Research Findings : In vitro studies revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Inflammation is a key factor in various chronic diseases. Studies have reported that this quinazoline derivative can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Clinical Implications : Research published in Journal of Medicinal Chemistry highlighted its ability to reduce inflammation in animal models of arthritis, indicating its potential use in treating inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Variations in substituents on the quinazoline ring influence biological activity and selectivity towards specific targets.
| Substituent | Effect on Activity |
|---|---|
| Methyl | Enhances lipophilicity |
| Sulfanyl | Increases antimicrobial potency |
| Acetamide | Modulates solubility |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Quinazolinone Core
The substituent at position 3 of the quinazolinone ring significantly influences physicochemical and biological properties. Key derivatives include:
- Electron-Donating Groups (e.g., -CH₃, -OCH₃) : Enhance solubility in polar solvents but may reduce membrane permeability.
- Electron-Withdrawing Groups (e.g., -Cl, -F) : Increase lipophilicity and receptor-binding affinity, as seen in EGFR inhibitors .
Physicochemical Properties
- Melting Points : Methoxy derivatives (e.g., 4l, 40) exhibit higher melting points (~190–230°C) compared to chloro derivatives (e.g., 43: 239–241°C), reflecting differences in crystallinity .
Biological Activity
2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial activity, cytotoxicity, and other relevant pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria using standard microdilution methods.
Results Summary
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.045 | 0.090 |
| Bacillus cereus | 0.020 | 0.040 |
| Enterobacter cloacae | 0.004 | 0.008 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Enterobacter cloacae, which showed the lowest MIC value among the tested strains .
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assays were performed to evaluate the safety profile of the compound. Various cell lines were exposed to different concentrations of the compound, and cell viability was assessed using MTT assays.
Cytotoxicity Results
The cytotoxic effects were quantified, revealing an IC50 (half-maximal inhibitory concentration) value of approximately 25 µg/mL for human cancer cell lines, indicating moderate cytotoxicity . Further studies are needed to assess selectivity and potential therapeutic indices.
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis. Molecular docking studies suggest that the compound binds effectively to bacterial enzymes involved in these processes .
Case Studies and Literature Review
Several studies have documented the synthesis and biological evaluation of similar quinazoline derivatives, highlighting their diverse pharmacological profiles:
- El-Azab et al. (2010) demonstrated that substituted quinazoline derivatives possess significant anti-convulsant activity alongside antibacterial properties.
- Research conducted by Al-Azab & El-Tahir (2011) indicated that modifications in the quinazoline structure can enhance biological activities, suggesting a structure-activity relationship that could be explored further for optimizing efficacy .
Q & A
Q. What are the standard synthetic routes for 2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide, and how is reaction progress monitored?
- Methodology : The compound is synthesized via solvent-free reductive amination. Intermediate methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate reacts with hydrazine hydrate (1.2 eq) in absolute ethanol under reflux for 4 hours. Reaction progress is monitored by TLC (chloroform:methanol, 7:3 ratio), followed by ice-water quenching to isolate the product . Example Protocol :
| Step | Reagent/Condition | Time | Monitoring Method |
|---|---|---|---|
| 1 | Hydrazine hydrate (1.2 eq) | 4 h | TLC (7:3 CHCl₃:MeOH) |
| 2 | Ice-water quenching | - | Precipitation |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR/IR : Confirm hydrazide (-NH-NH₂) and quinazolinone (C=O) functional groups.
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N-H···O interactions) as demonstrated in analogous hydrazide structures .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18, acetonitrile/water gradient).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodology :
- Solvent screening : Compare ethanol, DMF, or solvent-free systems ( shows solvent-free synthesis reduces side reactions).
- Stoichiometry : Vary hydrazine hydrate equivalents (1.0–1.5 eq) to minimize unreacted intermediates.
- Kinetic studies : Use in-situ FTIR to track carbonyl (C=O) disappearance at ~1700 cm⁻¹ .
Q. What mechanistic insights explain substituent-dependent product formation in analogous hydrazide syntheses?
- Methodology :
- Computational modeling : Apply DFT calculations to compare electronic effects of 4-methylphenyl vs. electron-withdrawing substituents on quinazolinone reactivity .
- Isolation of intermediates : Identify tautomeric forms (e.g., enol-keto equilibria) via low-temperature NMR .
Example Contradiction :
Substituents like 4-methoxyphenyl yield unexpected indole derivatives (e.g., 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole), highlighting the need for mechanistic validation .
Q. How to design a bioactivity study to evaluate this compound’s pharmacological potential?
- Methodology :
- In vitro assays : Use randomized block designs (4 replicates, 5 plants/group) for dose-response studies ().
- Target identification : Screen against kinase or protease targets via fluorescence polarization.
Table: Experimental Design Framework
| Factor | Level | Response Variable |
|---|---|---|
| Dose | 0.1–100 µM | IC₅₀ (enzyme inhibition) |
| Time | 24–72 h | Cytotoxicity (MTT assay) |
Q. How to resolve contradictions in spectral data or unexpected byproducts?
- Methodology :
- Multi-technique validation : Cross-check NMR with LC-MS to confirm molecular ion peaks (e.g., m/z 354.1 for [M+H]⁺).
- Isolation via column chromatography : Use silica gel (hexane/ethyl acetate gradient) to separate regioisomers .
Q. What methodologies assess environmental persistence and ecological risks of this compound?
- Methodology :
- Abiotic stability : Test hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation).
- Biotic degradation : Use OECD 301D respirometry to measure microbial mineralization .
- Toxicity screening : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
